molecular formula C20H16Br2N2O3 B11536355 2-(2,6-dibromo-4-methoxyphenoxy)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide

2-(2,6-dibromo-4-methoxyphenoxy)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide

Cat. No.: B11536355
M. Wt: 492.2 g/mol
InChI Key: JDAXBVLWKQCJDM-FOKLQQMPSA-N
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Description

2-(2,6-DIBROMO-4-METHOXYPHENOXY)-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound characterized by the presence of bromine, methoxy, and naphthalene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-DIBROMO-4-METHOXYPHENOXY)-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:

    Formation of 2,6-Dibromo-4-methoxyphenol: This can be achieved by bromination of 4-methoxyphenol using bromine in the presence of a suitable solvent.

    Preparation of the Hydrazide: The hydrazide is synthesized by reacting the phenol derivative with hydrazine hydrate under controlled conditions.

    Condensation Reaction: The final step involves the condensation of the hydrazide with naphthaldehyde to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-DIBROMO-4-METHOXYPHENOXY)-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using reducing agents such as sodium borohydride.

    Substitution: The bromine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of methoxy or other substituted derivatives.

Scientific Research Applications

2-(2,6-DIBROMO-4-METHOXYPHENOXY)-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-DIBROMO-4-METHOXYPHENOXY)-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA: Binding to DNA and affecting gene expression.

    Modulating Cellular Pathways: Influencing signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dibromo-4-methoxyphenol: Shares the dibromo and methoxy groups but lacks the naphthalene and hydrazide components.

    2,6-Dibromo-4-methylphenol: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

2-(2,6-DIBROMO-4-METHOXYPHENOXY)-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]ACETOHYDRAZIDE is unique due to its combination of bromine, methoxy, and naphthalene groups, which confer specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C20H16Br2N2O3

Molecular Weight

492.2 g/mol

IUPAC Name

2-(2,6-dibromo-4-methoxyphenoxy)-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide

InChI

InChI=1S/C20H16Br2N2O3/c1-26-15-9-17(21)20(18(22)10-15)27-12-19(25)24-23-11-14-7-4-6-13-5-2-3-8-16(13)14/h2-11H,12H2,1H3,(H,24,25)/b23-11+

InChI Key

JDAXBVLWKQCJDM-FOKLQQMPSA-N

Isomeric SMILES

COC1=CC(=C(C(=C1)Br)OCC(=O)N/N=C/C2=CC=CC3=CC=CC=C32)Br

Canonical SMILES

COC1=CC(=C(C(=C1)Br)OCC(=O)NN=CC2=CC=CC3=CC=CC=C32)Br

Origin of Product

United States

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